molecular formula C7Cl2F6S B14050337 1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene

1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene

Katalognummer: B14050337
Molekulargewicht: 301.04 g/mol
InChI-Schlüssel: PVODRXISOROGIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7Cl2F6S. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable benzene derivative with chlorinating and fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using catalysts to enhance the reaction efficiency. The specific conditions, such as temperature, pressure, and the choice of solvents, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce compounds with higher oxidation states .

Wissenschaftliche Forschungsanwendungen

1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms and the trifluoromethylthio group can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene is unique due to the combination of chlorine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C7Cl2F6S

Molekulargewicht

301.04 g/mol

IUPAC-Name

1,2-dichloro-3,4,5-trifluoro-6-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7Cl2F6S/c8-1-2(9)6(16-7(13,14)15)5(12)4(11)3(1)10

InChI-Schlüssel

PVODRXISOROGIS-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)Cl)Cl)SC(F)(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.